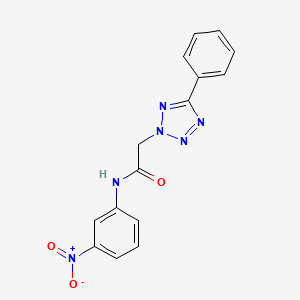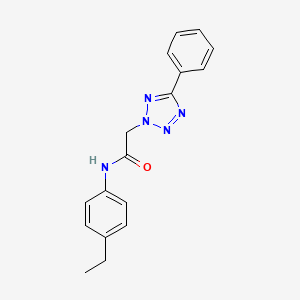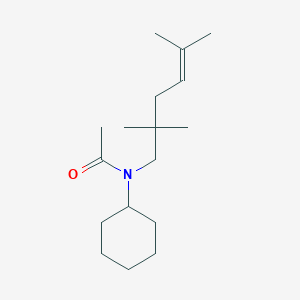![molecular formula C22H18N2OS B3892995 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B3892995.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BMB and is known for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide is not fully understood. However, studies have shown that BMB can inhibit the activity of various enzymes, including protein kinase C and phosphodiesterase. BMB has also been shown to inhibit the activation of nuclear factor-kappa B, which is a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. Studies have shown that BMB can induce apoptosis in cancer cells, reduce inflammation, and have neuroprotective effects. BMB has also been shown to have anti-angiogenic effects, which means it can inhibit the formation of new blood vessels, a process that is critical for the growth of tumors.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide is its potential as a cancer treatment. Studies have shown that BMB can inhibit the growth of cancer cells and tumors in animal models. Another advantage is its potential as an anti-inflammatory agent and its neuroprotective effects.
However, one of the limitations of BMB is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical trials on humans, which means that its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for research on N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide. One area of research is to develop more efficient synthesis methods for BMB that can improve its solubility in water. Another area of research is to conduct more preclinical studies to understand the safety and efficacy of BMB in humans.
Additionally, further research is needed to understand the mechanism of action of BMB and its potential applications in the treatment of neurodegenerative diseases. Finally, clinical trials are needed to determine the safety and efficacy of BMB in humans, particularly in cancer treatment.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, including cancer treatment and anti-inflammatory agents. Its mechanism of action is not fully understood, but studies have shown that it can inhibit the activity of various enzymes and transcription factors. While there are some limitations to BMB, such as its poor solubility in water and lack of clinical trials on humans, there are several future directions for research that can help improve our understanding of this compound and its potential applications.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use in cancer treatment. Studies have shown that BMB can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. BMB has also been shown to inhibit the growth of tumors in animal models.
Another area of research for BMB is its potential as an anti-inflammatory agent. Studies have shown that BMB can reduce inflammation by inhibiting the production of inflammatory cytokines. BMB has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-14-8-3-4-9-16(14)21(25)23-18-12-7-10-17(15(18)2)22-24-19-11-5-6-13-20(19)26-22/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUZKAQVDLXIIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-nitro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3892921.png)
![methyl 2-({[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B3892926.png)
![2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B3892930.png)

![3-[2-(1-piperidinyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B3892940.png)
![4-[1,3-dioxo-6-(1-piperidinyl)-1H-benzo[de]isoquinolin-2(3H)-yl]butanoic acid](/img/structure/B3892944.png)
![3-[(2-amino-4,5-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3892945.png)

![4-(4-bromophenyl)-1,3-thiazol-2(3H)-one [1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazone](/img/structure/B3892955.png)
![4-{4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B3892972.png)
![4-{3-methyl-4-[4-(4-morpholinyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B3892979.png)

![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3892992.png)
